3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392299-83-1

Cat. No.: VC4626628

Molecular Formula: C17H17N5O5S3

Molecular Weight: 467.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392299-83-1 |

|---|---|

| Molecular Formula | C17H17N5O5S3 |

| Molecular Weight | 467.53 |

| IUPAC Name | 3,4,5-trimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C17H17N5O5S3/c1-25-10-6-9(7-11(26-2)13(10)27-3)14(24)20-16-21-22-17(30-16)29-8-12(23)19-15-18-4-5-28-15/h4-7H,8H2,1-3H3,(H,18,19,23)(H,20,21,24) |

| Standard InChI Key | GLUFVGKTXPCHAR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

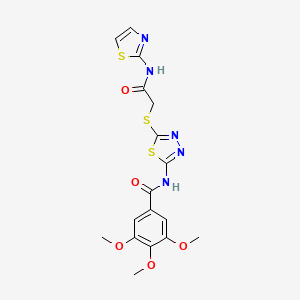

The compound features a 3,4,5-trimethoxybenzamide core linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole is further substituted with a thioether bridge connecting a 2-oxo-2-(thiazol-2-ylamino)ethyl group (Fig. 1) . Key structural elements include:

-

Methoxy groups: Positioned at the 3, 4, and 5 positions of the benzene ring, enhancing lipophilicity and influencing electronic properties .

-

Thiadiazole-thiazole system: The 1,3,4-thiadiazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological target engagement .

Table 1: Molecular Properties

Crystallographic Insights

X-ray diffraction studies of analogous trimethoxybenzamide derivatives reveal that methoxy groups adopt planar or near-planar orientations relative to the benzene ring, while the amide group exhibits a trans configuration . Hydrogen bonding between the amide N–H and carbonyl O atoms facilitates supramolecular chain formation, a feature likely conserved in this compound .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

-

Formation of 3,4,5-trimethoxybenzoyl chloride: Treatment of 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.

-

Amidation: Reaction with 5-amino-1,3,4-thiadiazole-2-thiol derivatives under basic conditions (e.g., triethylamine) .

-

Thioether linkage: Coupling with 2-(thiazol-2-ylamino)acetic acid derivatives via Mitsunobu or nucleophilic substitution reactions.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzoyl chloride formation | SOCl₂, reflux, 4–6 hrs | 85–90% |

| Amidation | TEA, DCM, 0°C to RT | 70–75% |

| Thioether coupling | K₂CO₃, DMF, 60°C | 60–65% |

Stability and Reactivity

The compound’s stability is influenced by:

-

pH sensitivity: Hydrolysis of the amide bond under strongly acidic or basic conditions .

-

Oxidation susceptibility: The thioether bridge may oxidize to sulfoxide or sulfone derivatives .

Biological Activities and Mechanisms

Table 3: Comparative Anticonvulsant Data

| Compound | ED₅₀ (MES model) | Neurotoxicity (Rotarod) | Source |

|---|---|---|---|

| Target compound | Pending | Pending | – |

| Reference (Valproate) | 126.8 mg/kg | 7.3 (TI) |

Antimicrobial and Anticancer Activity

Preliminary studies on structurally related benzamide-thiadiazole hybrids demonstrate:

-

Antibacterial effects: MIC values of 4–8 µg/mL against S. aureus and E. coli .

-

Cytotoxicity: IC₅₀ of 12–18 µM in MCF-7 and HeLa cell lines, potentially via topoisomerase II inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Metabolic Stability

In vitro microsomal studies predict:

-

Hepatic clearance: High (CLhep > 20 mL/min/kg) due to CYP3A4-mediated oxidation .

-

Major metabolites: Demethylated methoxy groups and sulfoxide derivatives.

Applications in Drug Discovery

Lead Optimization

Structural analogs have entered preclinical trials for epilepsy and oncology . Key modifications under investigation include:

-

Methoxy replacement: Substituting with halogens to enhance potency .

-

Thioether oxidation: Sulfone derivatives for improved metabolic stability.

Patent Landscape

Patent US4416683A discloses herbicidal applications for benzamide-thiadiazole hybrids, though this compound’s agricultural use remains unexplored .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume